molecular formula C16H12N4O2 B12159158 N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B12159158
M. Wt: 292.29 g/mol
InChI Key: MXRKRHOWBSDFDS-OCKHKDLRSA-N
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Description

N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including medicinal chemistry, coordination chemistry, and materials science. The compound is characterized by the presence of a pyrazine ring and a naphthalene moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and pyrazine-2-carbohydrazide in the presence of a suitable solvent such as ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, its ability to form hydrogen bonds and π-π interactions with biomolecules contributes to its biological activity .

Comparison with Similar Compounds

N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide can be compared with other Schiff base hydrazones, such as:

N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide stands out due to its unique combination of a pyrazine ring and a naphthalene moiety, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C16H12N4O2/c21-15-6-5-11-3-1-2-4-12(11)13(15)9-19-20-16(22)14-10-17-7-8-18-14/h1-10,21H,(H,20,22)/b19-9-

InChI Key

MXRKRHOWBSDFDS-OCKHKDLRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)C3=NC=CN=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NC=CN=C3)O

Origin of Product

United States

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